

Physical and chemical properties of octanoylhydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octanoic hydrazide

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An In-depth Technical Guide to Octanoylhydrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Octanoylhydrazine, a member of the acylhydrazone class of compounds, serves as a valuable chemical intermediate and a potential candidate for biological investigation. This document provides a comprehensive overview of its known physical and chemical properties, plausible experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on its structural class. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Physical Properties

Octanoylhydrazine is a solid, crystalline compound at room temperature. Its primary physical characteristics are summarized below.

Table 1: Physical Properties of Octanoylhydrazine

Property	Value	Source
CAS Number	6304-39-8	[1]
Molecular Formula	C ₈ H ₁₈ N ₂ O	[1]
Molecular Weight	158.24 g/mol	[1]
Appearance	White to Almost White Powder/Crystal	[1]
Melting Point	87-89 °C	[1]
Solubility	Soluble in Methanol	[1]
Storage Temperature	Inert atmosphere, Store in freezer, under -20°C	[1]

Chemical & Spectral Properties

The chemical properties of octanoylhydrazine are defined by its acylhydrazone functional group. While specific, experimentally-derived spectral data for octanoylhydrazine is not readily available in public literature, the expected characteristics can be inferred from the analysis of similar structures.

Table 2: Predicted & General Spectral Characteristics

Property	Predicted/General Value	Notes
Boiling Point (Predicted)	301.8 ± 11.0 °C	[1]
Density (Predicted)	0.929 ± 0.06 g/cm ³	[1]
pKa (Predicted)	13.62 ± 0.18	[1]
¹ H NMR Spectroscopy	Expected signals for the aliphatic chain (CH ₃ , -(CH ₂) ₅ -), the α-methylene group (-CH ₂ -CO), and N-H protons. The amidic proton (-CONH-) typically appears as a downfield singlet.	General principle for acylhydrazones.
¹³ C NMR Spectroscopy	Expected signals for the aliphatic carbons and a characteristic downfield signal for the carbonyl carbon (C=O) around 150-170 ppm. [2]	General principle for acylhydrazones. [2]
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3000-3500 cm ⁻¹), C-H stretching (around 2800-3000 cm ⁻¹), and a strong C=O (amide) stretch (around 1650-1700 cm ⁻¹). [2] [3]	General principle for amides and hydrazines. [2] [3]
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z = 158.24. Fragmentation patterns would likely involve cleavage of the acyl group and the aliphatic chain.	General principle of mass spectrometry.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for octanoylhydrazine are not widely published. However, standard organic chemistry procedures for the synthesis and

analysis of acylhydrazides are well-established.

Synthesis Protocol: Acylation of Hydrazine

Octanoylhydrazine can be synthesized via the nucleophilic acyl substitution reaction between an activated octanoic acid derivative (like octanoyl chloride) and hydrazine hydrate.

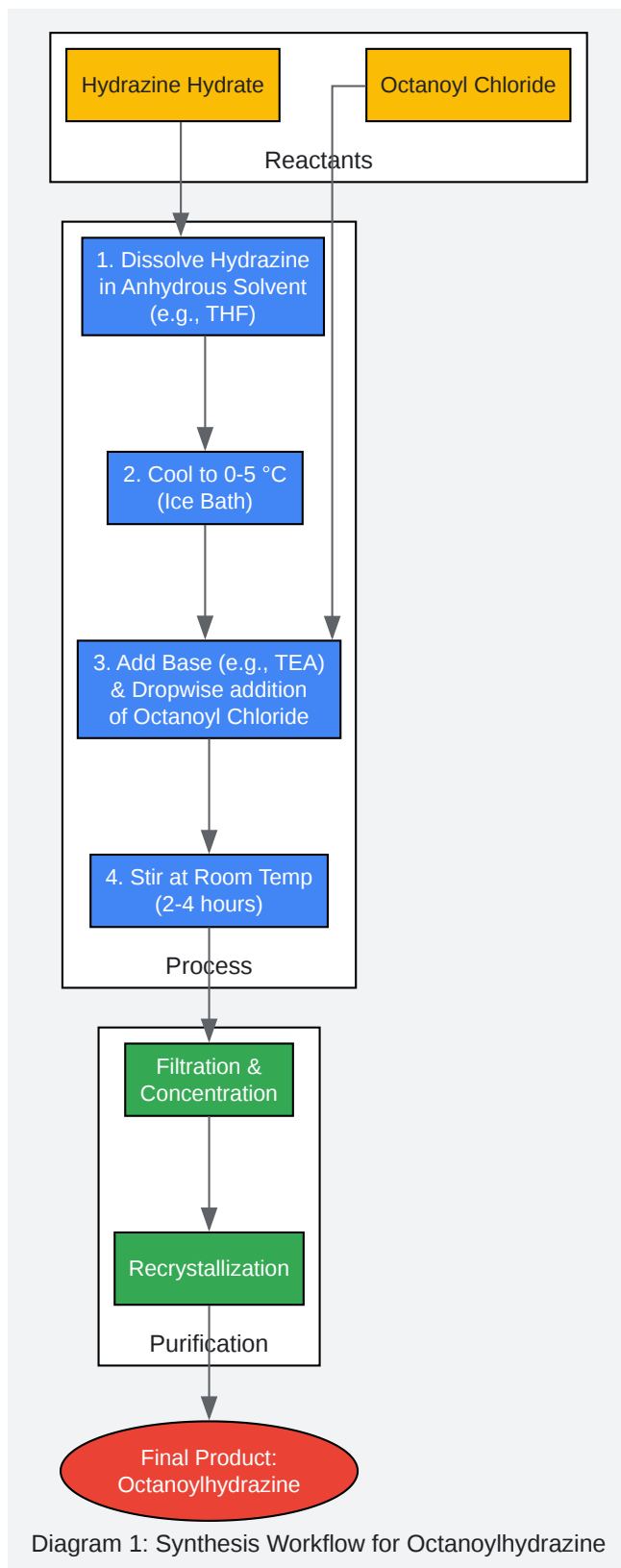
Materials:

- Octanoyl chloride
- Hydrazine hydrate
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Base (e.g., Triethylamine or Pyridine) to neutralize the HCl byproduct
- Stirring apparatus, ice bath, and standard laboratory glassware

Methodology:

- Preparation: Dissolve hydrazine hydrate (typically 2 equivalents) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.
- Reaction: Add the base (1.1 equivalents) to the hydrazine solution. Slowly, add a solution of octanoyl chloride (1 equivalent) dissolved in the same anhydrous solvent dropwise to the cooled, stirring hydrazine solution. Maintain the temperature below 10 °C during the addition.
- Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).
- Workup: Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt byproduct. The filtrate is then concentrated under reduced pressure. The crude product can be purified by washing with a non-polar solvent (like hexane) to remove unreacted starting material or by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

- Characterization: The final product's identity and purity should be confirmed using techniques such as NMR, IR spectroscopy, and melting point analysis.



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Diagram 1: Synthesis Workflow for Octanoylhydrazine

Analytical Protocols

Standard analytical methods can be employed to quantify and assess the purity of octanoylhydrazine.

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
- Detection: UV detector, typically monitoring in the range of 200-250 nm where the amide chromophore absorbs.
- Purpose: To determine the purity of the compound and quantify its concentration in solution.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injection: A derivatization step may be necessary to improve thermal stability and volatility.
- Detection: Mass spectrometer to confirm the molecular weight and fragmentation pattern.
- Purpose: To confirm the identity and assess the purity of more volatile samples or derivatives.^[4]

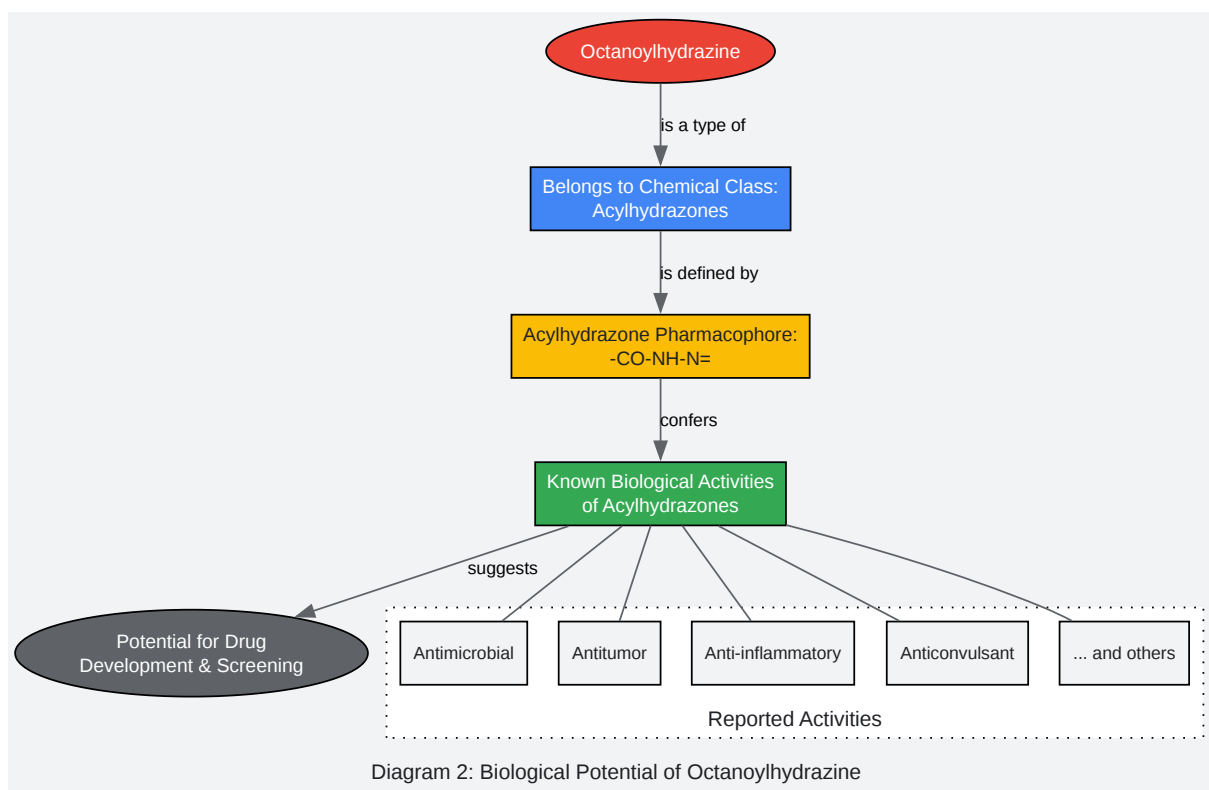
Biological Activity & Drug Development Potential

While no specific signaling pathways have been elucidated for octanoylhydrazine itself, its chemical class, acylhydrazones, is widely recognized for a diverse range of biological activities.^[5] This structural motif is considered a "privileged structure" in medicinal chemistry.

Acylhydrazones are known to exert their effects through various mechanisms, including enzyme inhibition and metal chelation. The pharmacophore group, $-\text{CO}-\text{NH}-\text{N}=\text{}$, is key to these interactions.^[5] The biological activities reported for various acylhydrazone derivatives include:

- Antimicrobial (antibacterial and antifungal)^[6]
- Antitumor^{[5][6]}
- Anti-inflammatory^[6]
- Anticonvulsant^[6]
- Antiviral^{[5][6]}
- Antiparasitic^[5]

The presence of the octanoyl (C8) aliphatic chain imparts significant lipophilicity to the molecule, which may facilitate its passage across biological membranes, a crucial factor in drug design. The potential for octanoylhydrazine to be a precursor for more complex hydrazone derivatives makes it a compound of interest for screening and lead optimization in drug discovery programs.



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Diagram 2: Biological Potential of Octanoylhydrazine

Conclusion

Octanoylhydrazine is a well-defined chemical entity with established physical properties. While specific experimental and biological data are sparse, its synthesis and analysis can be reliably achieved through standard laboratory protocols. As a member of the biologically active acylhydrazone class, it represents a foundational structure for further chemical modification and exploration in the field of drug discovery. Researchers are encouraged to use the general

protocols outlined herein as a starting point for their investigations, with the understanding that optimization and validation will be required.

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